

Spectroscopic data (NMR, IR, MS) of 5-Methylbenzene-1,2,3-triol

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Compound of Interest

Compound Name: 5-Methylbenzene-1,2,3-triol

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An In-depth Technical Guide to the Spectroscopic Characterization of **5-Methylbenzene-1,2,3-triol**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **5-Methylbenzene-1,2,3-triol**, also known as 5-methylpyrogallol. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound through modern spectroscopic techniques. This document moves beyond a simple data repository to explain the causality behind experimental choices and the interpretation of the resulting spectra, grounding all claims in authoritative sources.

Introduction to 5-Methylbenzene-1,2,3-triol

5-Methylbenzene-1,2,3-triol ($C_7H_8O_3$, Molar Mass: 140.14 g/mol) is an aromatic organic compound belonging to the pyrogallol family. Its structure consists of a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 3, and a methyl (- CH_3) group at position 5. The strategic placement of these functional groups imparts specific chemical properties that are of interest in various fields, including medicinal chemistry and materials science, often related to its antioxidant and redox capabilities.

Accurate structural confirmation is the bedrock of any chemical research. The following sections provide a detailed walkthrough of the primary spectroscopic methods used to

characterize **5-Methylbenzene-1,2,3-triol**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: A sample of **5-Methylbenzene-1,2,3-triol** is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for polyhydroxylated phenols as it can effectively solvate the compound and allows for the observation of the exchangeable hydroxyl protons. A standard 400 or 500 MHz spectrometer is typically sufficient for obtaining a well-resolved spectrum.

Data Interpretation and Analysis: The ¹H NMR spectrum of **5-Methylbenzene-1,2,3-triol** is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl protons.

- **Aromatic Protons (H-4, H-6):** Due to the symmetrical substitution pattern, the two aromatic protons at positions 4 and 6 are chemically equivalent. They will appear as a single signal, a singlet, in the aromatic region (typically δ 6.0-7.0 ppm). The electron-donating effects of the three hydroxyl groups and the methyl group shield these protons, shifting them upfield compared to benzene (δ 7.34 ppm).
- **Methyl Protons (-CH₃):** The three protons of the methyl group are equivalent and will appear as a sharp singlet further upfield (typically δ 2.0-2.5 ppm).
- **Hydroxyl Protons (-OH):** The three hydroxyl protons are often observed as a broad singlet. Their chemical shift can vary significantly (typically δ 8.0-9.5 ppm in DMSO-d₆) depending on

concentration, temperature, and residual water content, due to hydrogen bonding and chemical exchange.

Table 1: Predicted ^1H NMR Data for **5-Methylbenzene-1,2,3-triol**

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~8.7 (broad)	s	3H	C1-OH, C2-OH, C3-OH
~6.1	s	2H	H-4, H-6
~2.1	s	3H	C5-CH ₃

Note: These are predicted values. Actual experimental values may vary slightly.

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

Experimental Protocol: The same sample prepared for ^1H NMR can be used for ^{13}C NMR analysis. A proton-decoupled spectrum is typically acquired to simplify the spectrum, showing each unique carbon atom as a single line.

Data Interpretation and Analysis: Due to the molecule's symmetry, only five distinct carbon signals are expected.

- **Hydroxyl-Substituted Carbons (C-1, C-2, C-3):** These carbons are deshielded by the electronegative oxygen atoms and will appear significantly downfield. C-2 will likely be the most deshielded. C-1 and C-3 are equivalent by symmetry.
- **Methyl-Substituted Carbon (C-5):** This carbon will also be in the aromatic region but will be distinct from the hydroxyl-bearing carbons.
- **Unsubstituted Aromatic Carbons (C-4, C-6):** These two carbons are equivalent and will appear as a single signal in the aromatic region, typically more upfield than the substituted carbons.

- Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded and appear far upfield (typically δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Data for **5-Methylbenzene-1,2,3-triol**

Chemical Shift (δ ppm)	Assignment
~146	C-2
~134	C-1, C-3
~125	C-5
~108	C-4, C-6
~21	-CH ₃

Note: These are predicted values. Actual experimental values may vary slightly.

Molecular Structure and NMR Assignments

Caption: Structure of **5-Methylbenzene-1,2,3-triol** with atom numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using several methods. For a solid sample like **5-Methylbenzene-1,2,3-triol**, the Attenuated Total Reflectance (ATR) technique is a modern and convenient choice, requiring minimal sample preparation. Alternatively, the traditional KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a transparent disk.

Data Interpretation and Analysis: The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for its key functional groups.

- O-H Stretch: A very prominent, broad band will be observed in the region of $3200\text{-}3600\text{ cm}^{-1}$. This broadness is a classic indicator of intermolecular hydrogen bonding between the hydroxyl groups.
- C-H Stretch (Aromatic): A sharp absorption band will appear just above 3000 cm^{-1} (e.g., $3050\text{-}3150\text{ cm}^{-1}$), corresponding to the C-H stretching vibrations of the benzene ring.
- C-H Stretch (Aliphatic): Absorption bands corresponding to the methyl group's C-H stretching will be found just below 3000 cm^{-1} (e.g., $2850\text{-}2960\text{ cm}^{-1}$).
- C=C Stretch (Aromatic): One or more sharp bands of medium intensity will be present in the $1450\text{-}1600\text{ cm}^{-1}$ region, characteristic of the carbon-carbon double bond stretching within the aromatic ring.
- C-O Stretch: A strong band in the $1200\text{-}1300\text{ cm}^{-1}$ region is indicative of the C-O stretching of the phenol group.

Table 3: Characteristic IR Absorption Bands for **5-Methylbenzene-1,2,3-triol**

Frequency Range (cm^{-1})	Vibration Type	Functional Group
3600 - 3200 (broad)	O-H stretch	Phenolic -OH
3150 - 3050	C-H stretch	Aromatic C-H
2960 - 2850	C-H stretch	Aliphatic -CH ₃
1600 - 1450	C=C stretch	Aromatic Ring

| 1300 - 1200 | C-O stretch | Phenol C-O |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like **5-Methylbenzene-1,2,3-triol**. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting ions are then separated by a mass analyzer.

Data Interpretation and Analysis: The mass spectrum plots the relative abundance of ions against their m/z ratio.

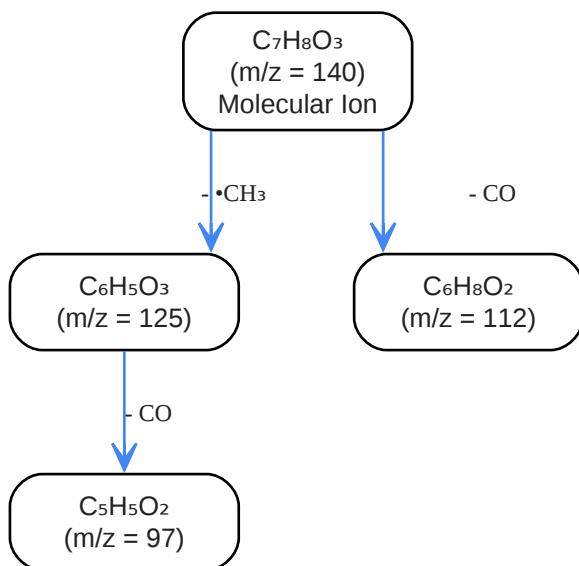
- **Molecular Ion Peak (M^+):** The peak corresponding to the intact molecule minus one electron is the molecular ion peak. For **5-Methylbenzene-1,2,3-triol** ($C_7H_8O_3$), this will appear at an m/z of 140. This peak confirms the molecular weight of the compound.
- **Fragmentation Pattern:** The high energy of EI causes the molecular ion to break apart into smaller, stable fragment ions. The analysis of these fragments helps piece together the molecule's structure. A common fragmentation pathway for phenols involves the loss of CO, leading to a peak at $[M-28]^+$. Loss of the methyl group would result in a peak at $[M-15]^+$.

Table 4: Expected Key Fragments in the EI Mass Spectrum of **5-Methylbenzene-1,2,3-triol**

m/z	Proposed Fragment	Formula
140	Molecular Ion $[M]^+$	$[C_7H_8O_3]^+$
125	$[M - CH_3]^+$	$[C_6H_5O_3]^+$
112	$[M - CO]^+$	$[C_6H_8O_2]^+$

| 97 | $[M - CH_3 - CO]^+$ | $[C_5H_5O_2]^+$ |

Proposed Fragmentation Pathway



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Caption: Proposed EI-MS fragmentation pathway for **5-Methylbenzene-1,2,3-triol**.

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the unambiguous structural confirmation of **5-Methylbenzene-1,2,3-triol**. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and symmetry. IR spectroscopy confirms the presence of key hydroxyl, aromatic, and aliphatic functional groups. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the highest level of confidence in the identity and purity of the compound, a prerequisite for any subsequent scientific investigation or application.

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